molecular formula C19H24N2O B045880 Hydrocinchonine CAS No. 485-64-3

Hydrocinchonine

Cat. No.: B045880
CAS No.: 485-64-3
M. Wt: 296.4 g/mol
InChI Key: WFJNHVWTKZUUTR-UHFFFAOYSA-N
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Description

Hydrocinchonine, also known as cinchonifine, belongs to the class of organic compounds known as cinchona alkaloids. These are alkaloids structurally characterized by the presence of the cinchonan skeleton, which consists of a quinoline linked to an azabicyclo[2. 2. 2]octane moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Mechanism of Action

Target of Action

Hydrocinchonine, also known as GNF-PF-4292 or Hydrocinchonidine, is a multidrug resistance (MDR)-reversal agent . It primarily targets P-glycoprotein (P-gp), a protein that plays a crucial role in drug efflux, contributing to multidrug resistance in cancer cells .

Mode of Action

This compound interacts with its target, P-gp, to increase the cytotoxicity of certain drugs in P-gp-positive cells . By inhibiting P-gp, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, thereby enhancing their cytotoxic effect . This results in a synergistic apoptotic effect when used in combination with drugs like Paclitaxel .

Biochemical Pathways

It is known to exert its effects through the modulation of p-gp, which is involved in the efflux of various chemotherapeutic drugs . By inhibiting P-gp, this compound may affect multiple biochemical pathways related to drug resistance in cancer cells .

Pharmacokinetics

As a derivative of cinchona alkaloids, it may share similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

This compound exerts a synergistic apoptotic effect with Paclitaxel in P-gp-positive cells . It effectively enhances the accumulation of P-gp substrate, leading to increased cytotoxicity . Additionally, it has been observed to cleave poly (ADP-ribose) polymerase (PARP), activate caspase-3, and downregulate P-gp expression .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the presence of other drugs (like Paclitaxel) can enhance its efficacy . .

Biological Activity

Hydrocinchonine is a compound derived from the cinchona alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

This compound is a structural derivative of cinchonine, characterized by the presence of a hydroxyl group. It belongs to the class of 8-hydroxyquinoline (8-HQ) derivatives, which have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties .

Anticancer Activity

Recent studies have demonstrated that this compound enhances the cytotoxic effects of paclitaxel in multidrug-resistant cancer cells. Specifically, it has been shown to potentiate paclitaxel-induced apoptosis in MES-SA/DX5 uterine sarcoma cells by reversing multidrug resistance mechanisms . The study reported that this compound significantly increased the cytotoxicity of paclitaxel in P-glycoprotein positive cells, indicating its potential as an adjuvant therapy in cancer treatment.

Table 1: Cytotoxicity Enhancement by this compound

CompoundCell LineCytotoxicity Increase (%)
This compoundMES-SA/DX5Significant
CinchonineMES-SA/DX5Moderate
QuinidineMES-SA/DX5Moderate

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Research indicates that compounds with 8-HQ moieties, including this compound, display activity against antibiotic-resistant strains of bacteria. In particular, derivatives have shown effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, suggesting that this compound could be a lead compound for developing new antibacterial agents .

Table 2: Antimicrobial Activity of this compound Derivatives

PathogenMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.0625
Klebsiella pneumoniae>0.125

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure. The presence of electron-withdrawing groups and the lipophilicity of the compound are critical factors determining its efficacy. Studies have shown that increasing lipophilicity correlates with enhanced antiviral activity against H5N1 avian influenza viruses .

Table 3: Structure-Activity Relationships

Substituent TypeEffect on Activity
Electron-withdrawingIncreases activity
LipophilicityCorrelates with potency
Mono-substitutedModerate activity
Di-substitutedHigher inhibition

Case Studies

  • Anticancer Study : A study investigated the effect of this compound on paclitaxel-induced cytotoxicity in uterine sarcoma cells. Results indicated a significant increase in cell death rates when this compound was co-administered with paclitaxel, suggesting its role as a chemosensitizer .
  • Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of this compound derivatives against various bacterial strains. The results highlighted its effectiveness against resistant strains, paving the way for further development as an antibiotic agent .

Scientific Research Applications

Chiral Base in Organic Synthesis

Hydrocinchonine is extensively used as a chiral base in asymmetric synthesis. Its ability to facilitate reactions that produce optically active compounds makes it invaluable in the pharmaceutical industry.

  • 1,3-Dipolar Cycloaddition Reactions : this compound can act as a catalyst in the 1,3-dipolar cycloaddition of alkenes with azomethine ylides. This reaction is crucial for synthesizing complex molecules with defined stereochemistry .
  • Aza-Henry Reaction : This reaction involves the formation of quaternary centers in organic compounds. This compound enhances the yield and selectivity of this reaction, making it a preferred choice for synthesizing pharmaceuticals .

Medicinal Chemistry

This compound has shown potential in enhancing the efficacy of existing drugs, particularly in cancer treatment.

  • Reversal of Drug Resistance : A study demonstrated that this compound, along with cinchonine and quinidine, significantly increased the cytotoxicity of paclitaxel in P-glycoprotein-positive uterine sarcoma cells. This suggests that this compound can be used to overcome multidrug resistance in cancer therapy .
  • Antimalarial Activity : Similar to other cinchona alkaloids, this compound exhibits antimalarial properties. Its derivatives are being explored for their effectiveness against malaria parasites, potentially leading to new treatments .

Case Study 1: this compound in Cancer Therapy

A research article published in Cancer Letters investigated the effects of this compound on paclitaxel-induced cytotoxicity. The study found that this compound significantly potentiated the drug's effects by inhibiting P-glycoprotein-mediated drug efflux, thereby enhancing apoptosis in cancer cells . This finding underscores its potential as an adjunct therapy in cancer treatment.

Case Study 2: Asymmetric Synthesis

In a comprehensive study on asymmetric synthesis, this compound was employed as a chiral auxiliary for synthesizing various biologically active compounds. The results indicated that using this compound led to high enantiomeric excesses and yields in several key reactions, demonstrating its utility in producing optically pure substances necessary for drug development .

Properties

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNHVWTKZUUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.7 mg/mL at 16 °C
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

485-64-3, 485-65-4
Record name (8α,9R)-10,11-dihydrocinchonan-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (9S)-10,11-dihydrocinchonan-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 269 °C
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the historical significance of Hydrocinchonidine in malaria research?

A: Hydrocinchonidine, along with other cinchona alkaloids like quinine and cinchonine, has played a crucial role in the historical fight against malaria. While not as potent as quinine, hydrocinchonidine showed promising antimalarial properties, especially when administered in specific doses. [] Early research highlighted its potential as a therapeutic agent, prompting further investigation into its activity and derivatives.

Q2: Can you describe a successful total synthesis approach for Hydrocinchonidine?

A2: Two key approaches for the total synthesis of hydrocinchonidine have been reported:

  • Photo-oxygenation of Indole Derivatives: This method utilizes a photo-oxygenation reaction of a specifically designed indole derivative, followed by treatment with dimethyl sulfide and dilute acetic acid. This process leads to the formation of hydrocinchotoxine, a precursor that can be further converted into both hydrocinchonidine and hydrocinchonine. [, ]
  • Stereoselective Synthesis and Photo-oxygenation: This approach starts with the stereoselective conversion of 3-ethylpiperidin-4-one into a complex indole derivative. This intermediate undergoes a ring transformation via photo-oxygenation to produce a specific 4-acylquinoline. Optical resolution of the subsequent intermediate, (±)-hydrocinchotoxine, results in the successful synthesis of both (+)-hydrocinchonine and (–)-hydrocinchonidine. [, ]

Q3: How does the structure of Hydrocinchonidine relate to its antiplasmodial activity?

A: Research into the antiplasmodial action of cinchona alkaloids, including hydrocinchonidine, reveals that the chlorine atom plays a crucial role. When the hydroxyl group (OH) in hydrocinchonidine is replaced with a chlorine atom, the resulting chloro-derivatives exhibit a loss of activity against Plasmodium relictum in canaries. [] This observation suggests that the presence and position of specific functional groups significantly impact the antimalarial efficacy of these compounds.

Q4: Has the toxicity of Hydrocinchonidine been studied in animal models?

A: Yes, the toxicity of hydrocinchonidine has been investigated in guinea pigs. Studies compared its toxicity to other cinchona alkaloids like quinine, quinidine, and hydroquinidine. Researchers determined approximate lethal doses (LD) for these compounds, revealing that hydrocinchonidine and hydroquinidine exhibit similar toxicity levels. [] These findings highlight the importance of understanding the potential toxicity of cinchona alkaloids for safe and effective therapeutic applications.

Q5: Are there any known idiosyncrasies related to Hydrocinchonidine?

A: Interestingly, research shows that certain individuals exhibit idiosyncrasy to hydrocinchonidine and other levorotatory alkaloids of the cinchona series. [] This hypersensitivity was demonstrable using Boerner's test. Interestingly, the idiosyncrasy was not observed with the dextrorotatory isomers of these compounds, highlighting the influence of stereochemistry on biological responses. This finding emphasizes the importance of considering individual patient sensitivities in clinical settings.

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